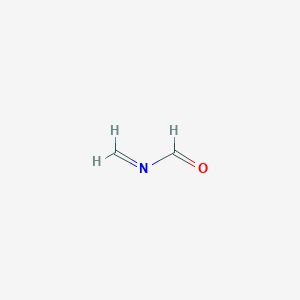

N-Methylideneformamide

Description

N-Methylformamide (NMF), with the molecular formula C₂H₅NO and CAS No. 123-39-7, is a polar aprotic solvent and reagent. It has a molecular weight of 59.07 g/mol and is structurally characterized by a formamide group substituted with a single methyl group (HCONHCH₃). NMF is utilized in organic synthesis, pharmaceuticals, and polymer chemistry due to its ability to dissolve polar compounds and participate in formylation reactions .

Key properties include:

Properties

CAS No. |

83442-29-9 |

|---|---|

Molecular Formula |

C2H3NO |

Molecular Weight |

57.05 g/mol |

IUPAC Name |

N-methylideneformamide |

InChI |

InChI=1S/C2H3NO/c1-3-2-4/h2H,1H2 |

InChI Key |

ZACLAFCJNHWLDL-UHFFFAOYSA-N |

Canonical SMILES |

C=NC=O |

Origin of Product |

United States |

Preparation Methods

N-Methylideneformamide is typically prepared by allowing methylamine to react with methyl formate: [ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ] A less common alternative to this process is transamidation involving formamide: [ \text{HCONH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HCONHCH}_3 + \text{NH}_3 ] These methods are used both in laboratory settings and industrial production .

Chemical Reactions Analysis

N-Methylideneformamide undergoes various types of chemical reactions, including:

Oxidation: It reacts with OH radicals, leading to the formation of methylisocyanate (CH₃NCO), among other products.

Substitution: It can participate in amidation reactions where formamide would not be suitable.

Common reagents and conditions used in these reactions include OH radicals and specific temperature and pressure conditions. Major products formed from these reactions include methylisocyanate and other nitrogen-containing compounds .

Scientific Research Applications

N-Methylideneformamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Methylideneformamide exerts its effects involves its ability to act as both a proton donor and acceptor due to the presence of C=O and N-H groups. This allows it to participate in various chemical reactions and interact with molecular targets .

Comparison with Similar Compounds

N-Methylformamide vs. N,N-Dimethylformamide (DMF)

Key Differences :

- Structure and Polarity: DMF has two methyl groups attached to the nitrogen, reducing its hydrogen-bonding capacity compared to NMF. This makes DMF a stronger aprotic solvent for non-polar reactants.

- Thermodynamics : NMF exhibits higher vaporization enthalpy and boiling point than DMF, reflecting stronger intermolecular forces .

- Toxicity : NMF is more hazardous in reproductive toxicity, while DMF is associated with hepatotoxicity and occupational exposure limits (e.g., 10 ppm in air) .

N-Methylformamide vs. N,N-Dimethylacetamide (DMAc)

| Property | N-Methylformamide (NMF) | N,N-Dimethylacetamide (DMAc) |

|---|---|---|

| Molecular Formula | C₂H₅NO | C₄H₉NO |

| Molecular Weight | 59.07 g/mol | 87.12 g/mol |

| Boiling Point | ~185–199°C | 165°C |

| Polarity | High (amide group) | Moderate (acetyl group) |

| Applications | Peptide synthesis, catalysis | Polymer processing, membranes |

Key Differences :

- Solvent Strength : DMAc, with an acetyl group, is less polar than NMF but more thermally stable, making it ideal for high-temperature polymer applications (e.g., polyimide production).

- Reactivity : NMF participates in formylation reactions, whereas DMAc is inert in most organic transformations .

Research Findings and Data Highlights

Solubility and Phase Behavior

Thermodynamic Stability

- DMF shows lower heat capacity (∼130 J/mol·K) compared to NMF (∼150 J/mol·K), correlating with its lower boiling point .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.